molecular formula C9H9NO2S B12618778 2-(Ethylsulfonyl)benzonitrile CAS No. 918812-08-5

2-(Ethylsulfonyl)benzonitrile

Cat. No.: B12618778
CAS No.: 918812-08-5
M. Wt: 195.24 g/mol
InChI Key: YRGWLORKNGBAAH-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)benzonitrile is a benzonitrile derivative featuring an ethylsulfonyl (-SO₂C₂H₅) substituent at the 2-position of the aromatic ring. For instance, 2-[(ethylsulfonyl)methyl]benzonitrile (CAS 1267101-21-2) shares a similar ethylsulfonyl moiety but differs in its attachment via a methyl bridge . Compounds with ethylsulfonyl groups, such as those in and , are often explored for pharmaceutical applications, particularly as kinase inhibitors in cancer therapy .

Properties

CAS No.

918812-08-5

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-ethylsulfonylbenzonitrile

InChI

InChI=1S/C9H9NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3

InChI Key

YRGWLORKNGBAAH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The ethylsulfonyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Structural Analogs

Sulfonyl vs. Sulfanyl Derivatives
  • 2-(Ethylsulfonyl)benzonitrile vs. 2-(ethylsulfanyl)-6-nitro-4-(trifluoromethyl)benzonitrile (CAS MFCD29042738): The sulfonyl (-SO₂-) group in the former enhances polarity and hydrogen-bonding capacity compared to the sulfanyl (-S-) group in the latter. The trifluoromethyl (-CF₃) and nitro (-NO₂) substituents in the analog increase molecular weight (276 Da vs. ~209–257 Da for other benzonitriles) and lipophilicity (LogP = 3.53) .
Substituent Variations
  • 2-(Benzenesulfonylmethyl)benzonitrile (CAS 82651-72-7):
    • Features a bulkier phenylsulfonylmethyl group, increasing steric hindrance and molecular weight (257.31 g/mol) compared to ethylsulfonyl derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) LogP Key Features Reference
2-[(ethylsulfonyl)methyl]benzonitrile C₁₀H₁₁NO₂S 209.26 N/A Methyl-sulfonyl bridge
2-(ethylsulfanyl)-6-nitro-4-(trifluoromethyl)benzonitrile C₁₀H₇F₃N₂O₂S 276.00 3.53 High lipophilicity, electron-withdrawing groups
2-(Benzenesulfonylmethyl)benzonitrile C₁₄H₁₁NO₂S 257.31 N/A Aromatic sulfonyl group
2-(Ethenesulfonyl)benzonitrile C₉H₇NO₂S 193.22 N/A Unsaturated sulfonyl moiety

Key Observations :

  • Ethylsulfonyl groups balance moderate polarity and steric bulk, making them favorable for drug design .

Biological Activity

2-(Ethylsulfonyl)benzonitrile is an organic compound characterized by the presence of an ethylsulfonyl group attached to a benzonitrile moiety. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of 2-(Ethylsulfonyl)benzonitrile, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Ethylsulfonyl)benzonitrile is C9H11NO2S. The structure consists of a benzene ring substituted with a nitrile group and an ethylsulfonyl group, which influences its chemical reactivity and biological interactions.

The mechanism of action for 2-(Ethylsulfonyl)benzonitrile involves its interaction with various biological targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The ethylsulfonyl group enhances the compound's solubility and reactivity, potentially influencing its pharmacological properties.

Key Mechanisms:

  • Electrophilic Reactions: The nitrile group can engage in nucleophilic attacks, affecting biomolecules.
  • Solubility Enhancement: The ethylsulfonyl group improves solubility in biological systems, facilitating interaction with targets.

Biological Activities

Research has indicated several biological activities associated with 2-(Ethylsulfonyl)benzonitrile:

  • Antimicrobial Activity: Preliminary studies suggest that compounds similar to 2-(Ethylsulfonyl)benzonitrile exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, related nitrile compounds have demonstrated broad-spectrum antibacterial activity against Gram-negative bacteria .
  • Antifungal Properties: Some derivatives have shown effectiveness against fungal strains, indicating potential use in treating fungal infections .
  • Potential as a Drug Candidate: Given its structural characteristics, 2-(Ethylsulfonyl)benzonitrile may serve as a pharmacophore in drug development. Its ability to target specific receptors or enzymes could lead to therapeutic applications in conditions requiring modulation of biological pathways.

Case Studies

Several case studies have explored the biological activity of compounds related to 2-(Ethylsulfonyl)benzonitrile:

  • Case Study on Antibacterial Efficacy: A study investigated a related compound that demonstrated significant antibacterial effects against enteric pathogens. The compound induced stress on bacterial cell envelopes, leading to cell death through disruption of the proton motive force (PMF) . This mechanism highlights the potential for similar compounds like 2-(Ethylsulfonyl)benzonitrile to exhibit comparable antibacterial properties.
  • Antifungal Activity Research: Research involving benzotriazole derivatives has shown enhanced antifungal activities compared to their free ligands, suggesting that modifications like those found in 2-(Ethylsulfonyl)benzonitrile could lead to improved efficacy against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialBroad-spectrum activity against Gram-negative bacteria
AntifungalEffective against various fungal strains
Drug Development PotentialTargeting specific receptors/enzyme modulation

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